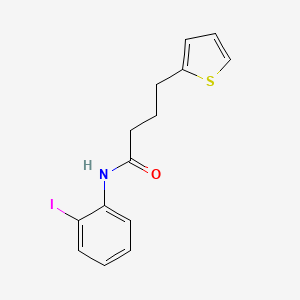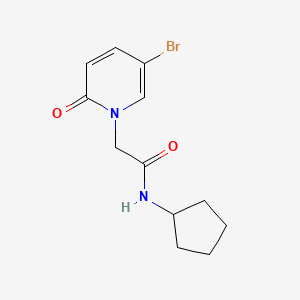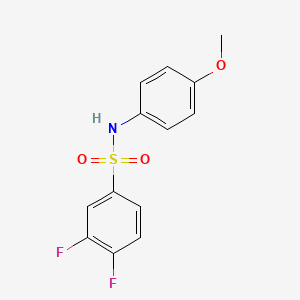
N-pyridin-4-ylquinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-4-ylquinoline-5-carboxamide, also known as PQA, is a chemical compound that has been found to have potential use in scientific research. It is a small molecule that has been studied for its ability to inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of N-pyridin-4-ylquinoline-5-carboxamide involves its ability to bind to specific enzymes and proteins, inhibiting their activity. It has been found to inhibit several kinases, including JAK2, which is involved in the development of certain cancers. N-pyridin-4-ylquinoline-5-carboxamide has also been found to inhibit the activity of the protein NLRP3, which is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-pyridin-4-ylquinoline-5-carboxamide are still being studied, but it has been found to have a range of effects on cells and tissues. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-pyridin-4-ylquinoline-5-carboxamide has also been found to reduce inflammation and oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-pyridin-4-ylquinoline-5-carboxamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. It has also been found to have a high level of specificity for certain enzymes and proteins, which could make it a useful tool for studying their function. However, one limitation of using N-pyridin-4-ylquinoline-5-carboxamide is that it may not be effective in all types of cells or tissues, and its effects may be influenced by other factors in the cellular environment.
Orientations Futures
There are several future directions for research on N-pyridin-4-ylquinoline-5-carboxamide. One area of interest is its potential use in the treatment of cancer, particularly in combination with other drugs or therapies. N-pyridin-4-ylquinoline-5-carboxamide has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of N-pyridin-4-ylquinoline-5-carboxamide and its potential applications in scientific research and medicine.
In conclusion, N-pyridin-4-ylquinoline-5-carboxamide, or N-pyridin-4-ylquinoline-5-carboxamide, is a small molecule that has potential use in scientific research. It has been studied for its ability to inhibit certain enzymes and proteins, which could have implications for the treatment of various diseases. The synthesis method of N-pyridin-4-ylquinoline-5-carboxamide involves several chemical reactions, and its mechanism of action involves its ability to bind to specific enzymes and proteins. N-pyridin-4-ylquinoline-5-carboxamide has been found to have a range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research on N-pyridin-4-ylquinoline-5-carboxamide, including its potential use in the treatment of cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-pyridin-4-ylquinoline-5-carboxamide involves a series of chemical reactions that start with the compound 4-chloropyridine. This compound is reacted with 2-aminoquinoline to form a new compound, which is then reacted with a carboxylic acid to produce N-pyridin-4-ylquinoline-5-carboxamide. The process involves several steps and requires careful monitoring to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
N-pyridin-4-ylquinoline-5-carboxamide has been studied for its potential use in scientific research, particularly in the field of drug discovery. It has been found to inhibit several enzymes and proteins that are involved in various disease processes, including cancer, inflammation, and neurodegenerative disorders. N-pyridin-4-ylquinoline-5-carboxamide has also been studied for its potential use in the treatment of bacterial and viral infections.
Propriétés
IUPAC Name |
N-pyridin-4-ylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(18-11-6-9-16-10-7-11)13-3-1-5-14-12(13)4-2-8-17-14/h1-10H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZUHWRDVTZVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-ylquinoline-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)
![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide](/img/structure/B7476970.png)

![4-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7476983.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(diethylsulfamoyl)-2-fluorobenzamide](/img/structure/B7476990.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide](/img/structure/B7477000.png)
![4-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7477003.png)